molecular formula C9H10N2O2 B1517562 2-(Allylamino)nicotinic acid CAS No. 1019126-98-7

2-(Allylamino)nicotinic acid

Cat. No.: B1517562
CAS No.: 1019126-98-7
M. Wt: 178.19 g/mol
InChI Key: WDIHOHTUZOCWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)nicotinic Acid, also known by its CAS number 1019126-98-7, is a chemical compound with the molecular formula C9H10N2O2 . It is a high-quality reference standard .


Synthesis Analysis

The synthesis of 2-(arylamino)nicotinic acids, which includes this compound, can be achieved through hydrothermal reactions at 150–180 °C . The process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base . This procedure is efficient, environmentally friendly, and practical, with moderate to excellent yields (up to 98%) . An alternative solvent-free synthesis method has also been reported, using boric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10N2O2 . The InChI code for this compound is 1S/C9H10N2O2/c1-2-5-10-8-7 (9 (12)13)4-3-6-11-8/h2-4,6H,1,5H2, (H,10,11) (H,12,13) .

Scientific Research Applications

Environmental and Chemical Engineering Applications

A novel functional monomer, 2-(Allylmercapto) nicotinic acid (ANA), which contains both N and S groups with strong coordinating ability with nickel ions, has been used for imprinting Ni(II). The Ni(II) ion-imprinted polymer (Ni-IIP) developed using ANA demonstrates a fast uptake ability for Ni(II) removal, with an adsorption equilibrium time of less than 20 minutes. The maximum Ni(II) adsorption capacity of Ni-IIP is significantly higher than that of the non-imprinted polymer, indicating its effectiveness for the selective removal of Ni(II) from aqueous solutions with high efficiency. This application showcases the potential of 2-(Allylamino)nicotinic acid derivatives in environmental cleanup and chemical engineering processes (Long, Luo, Yin, & Wu, 2016).

Molecular and Cellular Biochemistry

In the field of molecular and cellular biochemistry, derivatives of nicotinic acid, such as this compound, are investigated for their interactions with specific receptors and their implications in cellular signaling pathways. The identification and characterization of receptors like GPR109A, which mediate the effects of nicotinic acid and its derivatives, are crucial for understanding the mechanisms underlying their biological activity. This includes their role in lipid metabolism, anti-inflammatory effects, and potential therapeutic applications in treating diseases like dyslipidemia and atherosclerosis (Tunaru et al., 2003).

Material Science and Corrosion Inhibition

This compound derivatives have been explored in material science, particularly as corrosion inhibitors. For example, 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, a related compound, has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. Studies involving weight loss, electrochemical methods, and surface analysis techniques like FE-SEM and AFM have demonstrated the high inhibition efficiency of these compounds, highlighting their potential application in protecting metals from corrosion in industrial settings (Singh, Kumar, Udayabhanu, & John, 2016).

Safety and Hazards

2-(Allylamino)nicotinic Acid is classified as an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

The synthesis of 2-(arylamino)nicotinic acids, including 2-(Allylamino)nicotinic Acid, has been studied for its potential applications in the development of nonsteroidal anti-inflammatory drugs . The environmentally friendly and practical synthesis methods developed could be further optimized and applied in the large-scale production of these compounds . Additionally, the use of solvent-free synthesis methods represents a promising direction for future research .

Mechanism of Action

Target of Action

2-(Allylamino)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . In addition to indirect effects via nicotinamide coenzymes, it also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox reactions and NAD-dependent pathways . It is involved in the metabolism of nicotine in bacteria, where it is catabolized into fumaric acid via 10 steps, which then enters the tricarboxylic acid (TCA) cycle . It also influences human DNA repair and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action include maintaining efficient cellular function, influencing DNA repair, and managing cellular stress responses . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, exogenous application of thiamine and nicotinic acid can improve tolerance to lead-induced metal stress . .

Properties

IUPAC Name

2-(prop-2-enylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHOHTUZOCWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Allylamino)nicotinic acid
Reactant of Route 3
2-(Allylamino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Allylamino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Allylamino)nicotinic acid
Reactant of Route 6
2-(Allylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.